molecular formula C15H19ClN2 B8237129 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile

Cat. No. B8237129
M. Wt: 262.78 g/mol
InChI Key: YQCBNVZGEYDTDN-UHFFFAOYSA-N
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Patent
US05432284

Procedure details

A reaction vessel under a nitrogen atmosphere containing 74.0 kg of 1-(2-chloroethyl)piperidine, monohydrochloride at 10° C. was charged with 255.4 kg of sodium hydroxide solution (50% w/w). The reaction was warmed to 30° to 35° C. and 67.0 kg of 2-chlorobenzeneacetonitrile and 1.4 kg of methyltributylammonium chloride (75% w/w in water) were added. The reaction was stirred at 40° C. for 6 h and then heated to 60° C. for at least 6 h. When the reaction was completed as indicated by gas chromatographic analysis, the reaction mixture was cooled to 25° C. The reaction mixture was diluted with 335 L of water and 134 L of toluene and stirred for 30 min. After separation of the layers, the organic phase was extracted with 275 L of hydrochloric acid (2N). The acidic extract was washed twice with 50 L of toluene, basified with 30 L of sodium hydroxide solution (50% w/w) to a pH>12 and extracted twice with a total of 368 L of heptane. The combined organic phase was washed with 50 L of water and filtered through a layer of diatomaceous earth. The filtrate was dried by azeotropic distillation. The solvent was removed by distillation under reduced pressure to give 104.5 kg (90.0%) of the title product α-(2-chlorophenyl)-1-piperidinebutanenitrile as an oil. Analysis calcd for C15H19ClN2 : C,68.56; H,7.29; Cl,13.49; N,10.66. Found: C,69.64; H,7.53; Cl,12.45; N,9.75. The crude product (oil) was carried forward to the next step without purification. The purity of the title compound was estimated to be 98% based on GC Method B.
Quantity
74 kg
Type
reactant
Reaction Step One
Quantity
255.4 kg
Type
reactant
Reaction Step Two
Quantity
67 kg
Type
reactant
Reaction Step Three
Quantity
1.4 kg
Type
catalyst
Reaction Step Three
Name
Quantity
335 L
Type
solvent
Reaction Step Four
Quantity
134 L
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[OH-].[Na+].[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][C:21]#[N:22]>[Cl-].C[N+](CCCC)(CCCC)CCCC.O.C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]([CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[C:21]#[N:22] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
74 kg
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Two
Name
Quantity
255.4 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
67 kg
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC#N
Name
Quantity
1.4 kg
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
335 L
Type
solvent
Smiles
O
Name
Quantity
134 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 30° to 35° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for at least 6 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 25° C
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After separation of the layers
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with 275 L of hydrochloric acid (2N)
EXTRACTION
Type
EXTRACTION
Details
The acidic extract
WASH
Type
WASH
Details
was washed twice with 50 L of toluene
EXTRACTION
Type
EXTRACTION
Details
extracted twice with a total of 368 L of heptane
WASH
Type
WASH
Details
The combined organic phase was washed with 50 L of water
FILTRATION
Type
FILTRATION
Details
filtered through a layer of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The filtrate was dried by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C#N)CCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 104.5 kg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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